molecular formula C10H13ClO B1416502 2-(2-Chlorophenyl)-2-methyl-1-propanol CAS No. 1176587-58-8

2-(2-Chlorophenyl)-2-methyl-1-propanol

Cat. No. B1416502
M. Wt: 184.66 g/mol
InChI Key: LZWCEHXIXLLQIT-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Thermo-solvatochromism and Solvation Dynamics

  • Thermo-solvatochromism Studies : Research on the thermo-solvatochromic behavior of various probes, including those related to 2-methyl-2-propanol, reveals insights into the solvation dynamics in alcohol-water mixtures. The studies focus on understanding how temperature affects the solvation by alcohols and water, and their bonding interactions (Tada, Silva, & Seoud, 2003).

  • Solvation Micro-sphere Composition Analysis : This research contributes to a deeper understanding of the solvation micro-sphere composition, indicating that such probes are more solvated by alcohol than by water. The variations in solvation due to temperature changes shed light on the molecular interactions in mixed solvent systems (Antonious, Tada, & Seoud, 2002).

Synthesis and Structural Analysis

  • Synthesis of Trans-2-Methyl-1-phenylindan : The rearranged intramolecular cycloalkylation of 1,2-Diphenyl-2-methyl-2-propanol under specific conditions has been explored for the synthesis of trans-2-methyl-1-phenylindan. This demonstrates the potential of using related compounds in organic synthesis and pharmaceuticals (Khalaf & Albar, 2005).

  • NMR Spectral and X-Ray Structural Investigation : Studies involving compounds like 1,3-bis(2-quinolyl)-2-(p-chlorophenyl)-2-propanol, which are structurally related to 2-(2-Chlorophenyl)-2-methyl-1-propanol, provide valuable insights into their molecular structure and behavior in different states, aiding in the design of new materials and pharmaceuticals (Ośmiałowski et al., 2000).

Chemical Reactions and Catalysis

  • Formation of Oxametallacycle Surface Intermediate : The study of thermal chemistry involving compounds similar to 1-chloro-2-methyl-2-propanol on nickel surfaces helps in understanding surface reactions and catalysis, which is crucial in industrial processes like polymerization and hydrocarbon processing (Zhao, Deng, & Zaera, 2010).

  • Enantioselective Borane Reduction of Prochiral Ketones : The use of chloro-containing chiral β-amino alcohols in the catalytic enantioselective reduction of ketones showcases the application of compounds related to 2-(2-Chlorophenyl)-2-methyl-1-propanol in stereoselective synthesis, important in pharmaceutical manufacturing (Shen et al., 1997).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and its role in the development of new technologies or treatments.


properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWCEHXIXLLQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-methyl-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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